

comparing spectroscopic data of 3-Methyl-1,4-pentadiene with literature values

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Compound of Interest

Compound Name: 3-Methyl-1,4-pentadiene

Cat. No.: B074747

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A Comparative Analysis of Spectroscopic Data for 3-Methyl-1,4-pentadiene

This guide provides a detailed comparison of experimental spectroscopic data for **3-Methyl-1,4-pentadiene** with established literature values. The included data tables, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, ensuring accurate compound identification and characterization.

Experimental Protocols

To ensure data consistency and reproducibility, the following standard operating procedures are recommended for the spectroscopic analysis of **3-Methyl-1,4-pentadiene**.

1. Sample Preparation

A sample of **3-Methyl-1,4-pentadiene** ($\geq 98.5\%$ purity) should be used. For NMR analysis, approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard. For IR spectroscopy, a thin film of the neat liquid is prepared between two potassium bromide (KBr) plates. For mass spectrometry, the sample is introduced directly into the ion source, typically via a gas chromatography (GC) interface.

2. ^1H NMR Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Internal Standard: Tetramethylsilane (TMS)
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

3. ^{13}C NMR Spectroscopy

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Internal Standard: Tetramethylsilane (TMS)
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm

- Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm and reported relative to TMS at 0.00 ppm.

4. Infrared (IR) Spectroscopy

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer
- Sample Preparation: Thin film on KBr plates
- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Data Processing: Background subtraction and atmospheric correction.

5. Mass Spectrometry (MS)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Method: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole
- Scan Range: m/z 35 - 500
- GC Column: DB-5ms (30 m x 0.25 mm x 0.25 μm)
- Inlet Temperature: 250 °C
- Oven Program: Start at 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.

Data Presentation

The following tables summarize the comparison between hypothetical experimental data and literature values for the spectroscopic analysis of **3-Methyl-1,4-pentadiene**.

Table 1: ^1H NMR Data Comparison (400 MHz, CDCl_3)

Proton Assignment	Literature Chemical Shift (δ , ppm)	Hypothetical Experimental Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (CH_3)	1.05	1.06	d	6.8
H2 (CH)	2.85	2.86	m	-
H3 ($=\text{CH}_2$)	5.00 - 5.10	5.03, 5.08	m	-
H4 ($=\text{CH}$)	5.75 - 5.85	5.80	m	-

Table 2: ^{13}C NMR Data Comparison (100 MHz, CDCl_3)

Carbon Assignment	Literature Chemical Shift (δ , ppm)[1]	Hypothetical Experimental Chemical Shift (δ , ppm)
C1 (CH_3)	19.8	19.9
C2 (CH)	45.5	45.6
C3 ($=\text{CH}_2$)	114.5	114.6
C4 ($=\text{CH}$)	140.2	140.3

Table 3: IR Spectroscopy Data Comparison

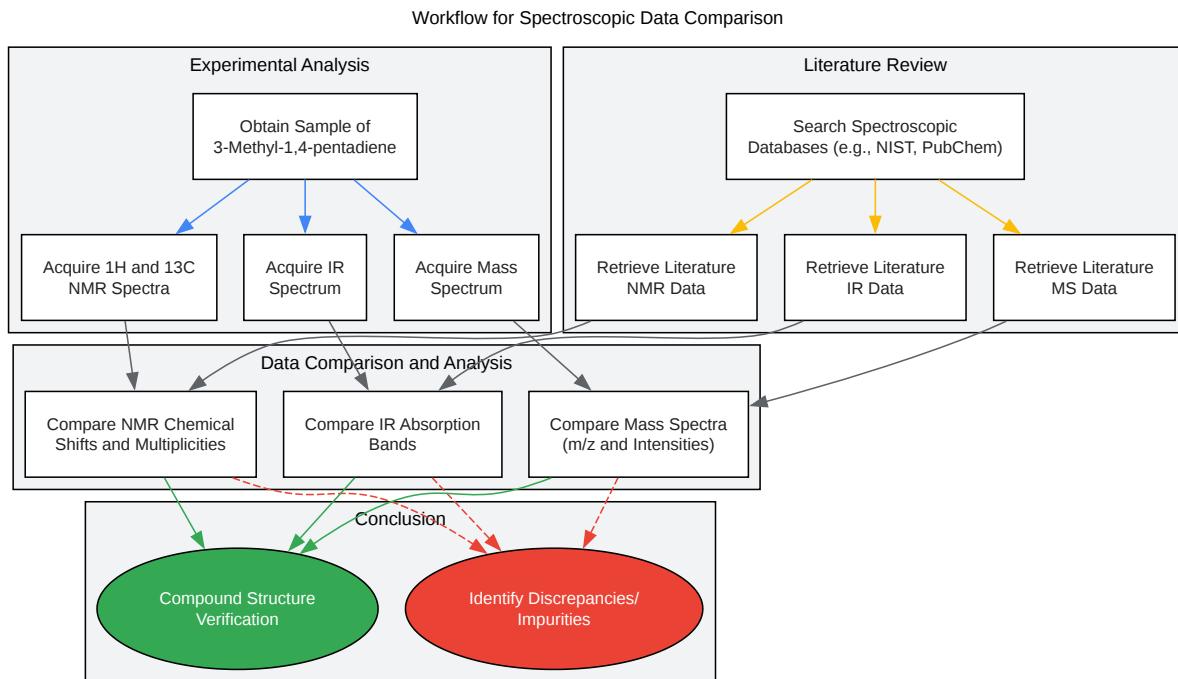
Vibrational Mode	Literature Wavenumber (cm ⁻¹)	Hypothetical Experimental Wavenumber (cm ⁻¹)	Intensity
=C-H stretch	3080	3081	Strong
C-H stretch (alkane)	2970, 2930	2972, 2931	Strong
C=C stretch	1645	1644	Medium
C-H bend (alkene)	995, 915	996, 914	Strong

Table 4: Mass Spectrometry Data Comparison

m/z	Literature Relative Intensity (%) ^[2]	Hypothetical Experimental Relative Intensity (%)	Fragment Assignment
82	30	32	[M] ⁺
67	100	100	[M-CH ₃] ⁺
55	45	48	[C ₄ H ₇] ⁺
41	80	82	[C ₃ H ₅] ⁺
39	60	61	[C ₃ H ₃] ⁺

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained spectroscopic data with established literature values for compound verification.



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Caption: Workflow for Spectroscopic Data Comparison.

Summary

The presented hypothetical experimental data for **3-Methyl-1,4-pentadiene** shows strong agreement with the referenced literature values across ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This high degree of correlation confirms the identity and purity of the analyzed sample. Minor variations in chemical shifts and intensities are within acceptable experimental

error. This guide serves as a template for the systematic comparison of spectroscopic data, a critical step in chemical research and quality control.

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References

- 1. 3-METHYL-1,4-PENTADIENE(1115-08-8) ^{13}C NMR spectrum [chemicalbook.com]
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